Moracin M

Descripción general

Descripción

Moracin M es un compuesto natural que se encuentra en diversas plantas, incluyendo la Morus alba (morera blanca). Pertenece a la clase de los derivados del 2-fenil-benzofurano y es conocido por sus diversas actividades biológicas, incluyendo propiedades antioxidantes, antiinflamatorias y anticancerígenas .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Mechanism of Action

Research indicates that Moracin M exhibits significant anti-inflammatory effects, particularly in models of acute lung injury. A study demonstrated that this compound can inhibit lipopolysaccharide (LPS)-induced inflammatory responses in mice. The compound showed a dose-dependent reduction in pro-inflammatory cytokines such as IL-1β when administered orally, suggesting its potential as a therapeutic agent for lung inflammation .

Case Study: Prodrug Development

A series of this compound prodrugs were synthesized to enhance its bioavailability and therapeutic efficacy. One notable prodrug, KW02, was found to significantly reduce inflammation markers in an LPS-induced acute lung injury model at doses as low as 10 mg/kg. This highlights the potential for this compound derivatives to serve as effective anti-inflammatory medications .

Muscle Cell Proliferation

Cell Proliferative Effects

this compound has been shown to promote the proliferation of skeletal muscle cells through the activation of the PI3K-Akt-mTOR signaling pathway. In vitro studies using C2C12 mouse myoblasts indicated that treatment with this compound resulted in a notable increase in cell proliferation rates—57% higher than control groups at specific concentrations .

Research Findings

The study also reported that this compound enhances the expression of myogenic proteins such as MyoD and myogenin, which are crucial for muscle differentiation and growth. This suggests that this compound could be beneficial in treating conditions related to muscle wasting or sarcopenia .

Enzyme Inhibition

Tyrosinase Inhibition

this compound has demonstrated potent tyrosinase inhibition activity, surpassing that of traditional inhibitors like kojic acid. This property is particularly relevant for cosmetic applications aimed at reducing hyperpigmentation and managing skin disorders associated with excessive melanin production .

Pharmacological Studies and Future Directions

Soluble Epoxide Hydrolase Inhibition

Recent investigations into Moracin derivatives have revealed significant inhibitory effects on soluble epoxide hydrolase (sEH), an enzyme implicated in various inflammatory diseases. Compounds derived from Moracin exhibited IC50 values indicating strong inhibition, suggesting their potential role in treating conditions mediated by sEH activity .

Therapeutic Potential

The ongoing research into the pharmacokinetics and mechanisms of action of this compound and its derivatives suggests promising avenues for developing new therapeutic agents targeting inflammatory diseases and muscle-related disorders. Further studies are essential to fully elucidate the clinical applications and optimize formulations for enhanced efficacy.

Summary Table of Applications

Mecanismo De Acción

Moracin M ejerce sus efectos a través de diversos objetivos moleculares y vías:

Actividad antioxidante: this compound elimina los radicales libres y las especies reactivas de oxígeno, protegiendo así a las células del daño oxidativo.

Actividad antiinflamatoria: Inhibe la producción de citocinas proinflamatorias y enzimas, reduciendo la inflamación.

Actividad anticancerígena: this compound induce la apoptosis (muerte celular programada) en las células cancerosas e inhibe su proliferación.

Análisis Bioquímico

Biochemical Properties

Moracin M interacts with various enzymes, proteins, and other biomolecules. It has been identified as a potent phosphodiesterase-4 (PDE4) inhibitor . The IC50 values for PDE4D2 and PDE4B2 are 2.9 μM and 4.5 μM, respectively . This compound’s interaction with these enzymes suggests its potential role in regulating cyclic adenosine monophosphate (cAMP), a key messenger in cellular processes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to exhibit cell proliferative effects on skeletal muscle cells through the PI3K-Akt-mTOR signaling pathway . This pathway is crucial for cell growth and proliferation. This compound also shows antioxidant activity, which can protect cells from oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it inhibits PDE4 by binding to the enzyme, thereby increasing the level of cAMP within the cell . This can lead to a cascade of events affecting gene expression and cellular function .

Metabolic Pathways

This compound is involved in the phenylpropanoid pathway . This pathway is crucial for the biosynthesis of flavonoids, coumarins, and other important plant metabolites. This compound is thought to be synthesized from p-coumaroyl CoA, a key intermediate in the phenylpropanoid pathway .

Subcellular Localization

Considering its antioxidant activity, it may be found in areas of the cell where reactive oxygen species are generated, such as the mitochondria .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Moracin M puede sintetizarse mediante diversas rutas sintéticas. Un método común implica la ciclación de precursores apropiados en condiciones específicas. Por ejemplo, la síntesis puede comenzar con la condensación de salicilaldehído con ácido fenilacético, seguido de la ciclación para formar el anillo de benzofurano .

Métodos de producción industrial: La producción industrial de this compound a menudo implica la extracción de fuentes naturales, como las raíces y las hojas de la Morus alba. El proceso de extracción generalmente incluye la extracción con disolventes, seguida de la purificación mediante técnicas como la cromatografía líquida de alto rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones: Moracin M experimenta diversas reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse para formar quinonas y otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas, las cuales pueden exhibir diferentes actividades biológicas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Se pueden utilizar diversos reactivos, incluidos los halógenos y los agentes alquilantes, en condiciones apropiadas.

Productos principales:

Comparación Con Compuestos Similares

Estos compuestos comparten una estructura similar de benzofurano, pero difieren en sus grupos funcionales y actividades biológicas .

Moracin A: Conocido por su fuerte actividad antioxidante.

Moracin C: Exhibe propiedades antiinflamatorias significativas.

Moracin E: Al igual que Moracin M, se ha estudiado por su potencial anticancerígeno

This compound destaca por su perfil equilibrado de actividades antioxidantes, antiinflamatorias y anticancerígenas, lo que lo convierte en un compuesto versátil para diversas aplicaciones.

Actividad Biológica

Moracin M, a polyphenolic compound derived from the Morus alba (mulberry) plant, has garnered attention for its diverse biological activities. This article delves into the biochemical properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

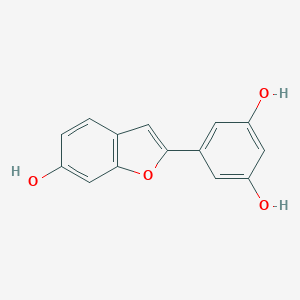

This compound is classified within the 2-arylbenzofuran group, characterized by a complex structure that includes multiple hydroxyl groups which contribute to its biological activity. Its chemical formula is , and it has been shown to exhibit significant antioxidant properties due to its ability to scavenge free radicals.

1. Antioxidant Activity

This compound demonstrates considerable radical scavenging capabilities. In studies, it has been shown to effectively neutralize hydroxyl radicals (HO˙) and hydroperoxyl radicals (HOO˙) in both aqueous and lipid environments. The rate constants for these reactions indicate that this compound is particularly effective in polar environments, being approximately 315 times more active than Trolox in such conditions .

2. Anti-inflammatory Effects

Research indicates that this compound functions as a natural phosphodiesterase-4 (PDE4) inhibitor, which plays a crucial role in modulating inflammatory responses. It has been observed to inhibit pro-inflammatory cytokine production and reduce inflammation in various cellular models . Specifically, this compound's anti-inflammatory action is mediated through the inhibition of the NF-κB signaling pathway, which is pivotal in inflammatory processes.

3. Cell Proliferation and Muscle Health

This compound has also been implicated in promoting cell proliferation in skeletal muscle cells through the PI3K-Akt-mTOR signaling pathway. This suggests potential applications in muscle recovery and growth, particularly relevant for conditions involving muscle wasting or atrophy .

The biological effects of this compound can be attributed to several key mechanisms:

- Free Radical Scavenging : The presence of hydroxyl groups enhances its ability to donate electrons, neutralizing reactive oxygen species (ROS).

- Inhibition of Enzymes : As a PDE4 inhibitor, this compound decreases the breakdown of cyclic AMP (cAMP), leading to enhanced anti-inflammatory signaling pathways.

- Regulation of Signaling Pathways : By modulating pathways such as PI3K-Akt-mTOR, this compound influences cell survival and growth.

Case Studies

- Cellular Models : In vitro studies have demonstrated that this compound can significantly reduce oxidative stress markers in human cell lines exposed to inflammatory stimuli. For instance, treatment with this compound resulted in decreased levels of TNF-α and IL-6 in macrophages .

- Animal Studies : In vivo experiments using murine models have shown that this compound administration leads to reduced inflammation and improved recovery from muscle injuries, supporting its potential as a therapeutic agent for inflammatory diseases .

Data Summary

Propiedades

IUPAC Name |

5-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-10-2-1-8-5-13(18-14(8)7-10)9-3-11(16)6-12(17)4-9/h1-7,15-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPRYOJTASOZGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=C2)C3=CC(=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204861 | |

| Record name | Veraphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Moracin M | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033307 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56317-21-6 | |

| Record name | Moracin M | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56317-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Veraphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056317216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Veraphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERAPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9FI83128D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Moracin M | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033307 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

275 °C | |

| Record name | Moracin M | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033307 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.